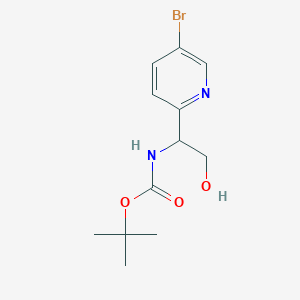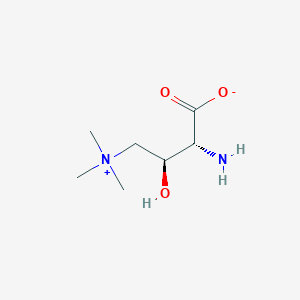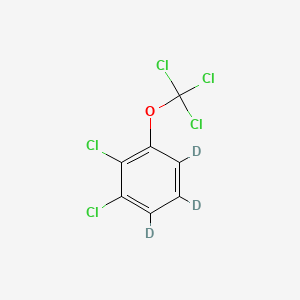
Cyclobutaneacetic acid, 2-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutaneacetic acid, 2-acetyl- is an organic compound featuring a cyclobutane ring substituted with an acetic acid group and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutaneacetic acid, 2-acetyl- involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of ultraviolet light or a suitable catalyst to facilitate the formation of the cyclobutane ring. The reaction conditions often include:
Reactants: Alkenes or alkynes
Catalysts: Metal catalysts such as palladium or rhodium
Solvents: Non-polar solvents like hexane or toluene
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of cyclobutaneacetic acid, 2-acetyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutaneacetic acid, 2-acetyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted cyclobutane compounds
Applications De Recherche Scientifique
Cyclobutaneacetic acid, 2-acetyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cyclobutaneacetic acid, 2-acetyl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Cyclobutaneacetic acid, 2-acetyl- can be compared with other cyclobutane-containing compounds, such as:
- Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
- Cyclobutaneacetic acid, 2-carboxy-2,4-methanopyrrolidine
Uniqueness:
- Structural Features: The presence of both an acetic acid group and an acetyl group on the cyclobutane ring.
- Reactivity: Unique reactivity patterns due to the strained cyclobutane ring and functional groups.
These features make cyclobutaneacetic acid, 2-acetyl- a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(2-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-3-2-6(7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
Clé InChI |
NVMWBNQWXAOQQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)









![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

